7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

TLR8 antagonism Positional isomer SAR Innate immune modulation

7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1423026-63-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class. It features a 4‑(trifluoromethyl)phenyl substituent at the 7‑position of the fused bicyclic core and a free carboxylic acid at the 3‑position, giving it a molecular formula of C₁₄H₈F₃N₃O₂ and a molecular weight of 307.23 g/mol.

Molecular Formula C14H8F3N3O2
Molecular Weight 307.23 g/mol
CAS No. 1423026-63-4
Cat. No. B1459143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1423026-63-4
Molecular FormulaC14H8F3N3O2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-8(2-4-9)11-5-6-18-12-10(13(21)22)7-19-20(11)12/h1-7H,(H,21,22)
InChIKeyGELXSWMAYFQGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1423026-63-4) – Core Scaffold Identity and Procurement Baseline


7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1423026-63-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class. It features a 4‑(trifluoromethyl)phenyl substituent at the 7‑position of the fused bicyclic core and a free carboxylic acid at the 3‑position, giving it a molecular formula of C₁₄H₈F₃N₃O₂ and a molecular weight of 307.23 g/mol . The compound is supplied as a research‑grade intermediate with reported purities of 95–98% . Its structural configuration—specifically the para‑trifluoromethylphenyl group at C7 and the synthetically versatile 3‑carboxylic acid handle—distinguishes it from regioisomeric and substituent‑swapped analogs within the pyrazolopyrimidine family.

Why Generic Substitution Fails for 7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives cannot be treated as interchangeable procurement items because subtle positional changes in the trifluoromethylphenyl substituent yield divergent biological target engagement and selectivity profiles. The para‑substituted target compound positions the electron‑withdrawing trifluoromethyl group at the C4′ of the 7‑phenyl ring, creating a unique electrostatic and steric environment relative to meta‑substituted (C3′) or ortho‑substituted (C2′) isomers [1]. Published data for the closest positional analog—7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 72851-48-0)—demonstrates TLR8 antagonist activity with IC₅₀ values differing markedly across assay systems (26–210 nM) [2]. A mere shift of the trifluoromethyl group from para to meta alters the molecular recognition pattern sufficiently to change the interaction with Toll‑like receptor 8, illustrating that generic substitution based on core scaffold alone cannot guarantee equivalent biological or functional performance.

Product‑Specific Quantitative Evidence Guide for 7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1423026-63-4)


Para‑ vs. Meta‑Trifluoromethylphenyl Substitution Drives Divergent TLR8 Engagement

The target compound (para‑CF₃) is a direct positional isomer of the meta‑substituted analog 7‑(3‑(trifluoromethyl)phenyl)pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid, which has been characterized as a TLR8 antagonist stabilizing the receptor's resting state [1]. The meta‑isomer displays quantifiable TLR8 inhibitory activity of IC₅₀ = 26 nM in THP‑1 cells and IC₅₀ = 210 nM in PBMC assays [2]. While direct head‑to‑head data for the para‑isomer against TLR8 is absent in the public domain, structure‑activity relationship (SAR) analysis from the same study indicates that the position of the trifluoromethyl group on the phenyl ring is a critical determinant of binding‑pocket complementarity within the TLR8 interface [1]. Procuring the para‑isomer therefore enables exploration of an uncharted SAR vector that the meta‑isomer does not address, directly relevant for programs seeking to fine‑tune TLR8 or related innate immune target selectivity.

TLR8 antagonism Positional isomer SAR Innate immune modulation

Regioisomeric Differentiation from 7‑Trifluoromethyl‑5‑aryl Pyrazolopyrimidine Carboxylic Acids in CRF Receptor Pharmacology

A structurally distinct regioisomer—7‑(trifluoromethyl)‑5‑[4‑(trifluoromethyl)phenyl]pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid—is explicitly claimed in patent literature as a corticotropin‑releasing factor (CRF) receptor antagonist scaffold [1]. In that analog, the trifluoromethyl and 4‑(trifluoromethyl)phenyl groups are swapped between positions 5 and 7 relative to the target compound (wherein the aryl group resides at C7 and C5 is unsubstituted hydrogen). This positional swap fundamentally alters the molecular shape and electronic distribution: the patent data show that the 7‑trifluoromethyl‑5‑aryl substitution pattern is associated with CRF receptor binding, whereas the target compound's 7‑aryl‑5‑unsubstituted topology has not been associated with CRF activity [1]. The target compound thus represents a complementary regioisomeric scaffold for medicinal chemistry campaigns that aim to avoid CRF‑related off‑target liability while retaining the pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid framework.

CRF receptor antagonism Regioisomer selectivity GPCR drug discovery

Carboxylic Acid at C3 Enables Quantitative Derivatization Conversion Rates Superior to Non‑Acid Analogs

The 3‑carboxylic acid functionality of the target compound is a prerequisite for amide, ester, and hydrazide derivatization pathways. In the pyrazolo[1,5‑a]pyrimidine series, 3‑carboxylic acid intermediates have been reported to undergo amide coupling with primary and secondary amines using standard HATU or EDCI/HOBt conditions with typical isolated yields of 55–78% after purification [1]. In contrast, the corresponding 3‑carbonitrile or 3‑unsubstituted analogs require additional synthetic steps (hydrolysis or direct functionalization) that reduce overall sequence yield and increase step count [1]. For procurement purposes, the 3‑carboxylic acid compound is the direct input for one‑step diversification, providing a calculable synthetic efficiency advantage over non‑acid analogs commonly offered as alternatives.

Amide coupling efficiency Library synthesis Building block reactivity

Single‑Crystal X‑Ray Validation of the 7‑(4‑(Trifluoromethyl)phenyl)pyrazolo[1,5‑a]pyrimidine Core Geometry

The core scaffold of the target compound, 7‑(4‑(trifluoromethyl)phenyl)pyrazolo[1,5‑a]pyrimidine (lacking only the 3‑carboxylic acid), has been unambiguously characterized by single‑crystal X‑ray diffraction, confirming the planarity of the pyrazolo[1,5‑a]pyrimidine core and the dihedral angle of the 4‑(trifluoromethyl)phenyl substituent relative to the heterocyclic plane [1]. This experimentally validated geometry provides procurement confidence: the regioisomeric identity (7‑aryl rather than 5‑aryl) and the para‑orientation of the trifluoromethyl group are structurally confirmed, eliminating ambiguity that might arise from NMR alone. By contrast, several positional isomer counterparts lack published crystallographic data, introducing risk of misassignment in procurement or inventory management.

X-ray crystallography Structural confirmation Solid-state conformation

Best Research and Industrial Application Scenarios for 7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 1423026-63-4)


TLR8‑Focused Structure–Activity Relationship Expansion via Para‑Substituted Scaffold Probing

Teams investigating Toll‑like receptor 8 antagonists can deploy the para‑trifluoromethylphenyl isomer as a complementary SAR probe to the established meta‑isomer (IC₅₀ = 26‑210 nM against TLR8) [1]. The distinct orientation of the electron‑withdrawing group relative to the receptor binding pocket enables mapping of the steric and electrostatic tolerance within the TLR8 interface, an exploration not accessible with the meta‑substituted compound alone.

Kinase Inhibitor Lead Generation with Reduced CRF Receptor Off‑Target Liability

The 7‑aryl‑5‑unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid scaffold separates kinase‑directed activity (observed for the broader class) from CRF receptor antagonism, which is associated with the 7‑trifluoromethyl‑5‑aryl regioisomeric series [2]. Procurement of this specific regioisomer supports medicinal chemistry programs that require kinase or other non‑CRF target engagement without the confounding factor of CRF‑mediated pharmacology.

One‑Step Diversification Library Synthesis via C3 Carboxylic Acid Handle

The free carboxylic acid at position 3 permits direct amide coupling under standard HATU or EDCI conditions with reported yields of 55–78% for analogous pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acids [3]. This eliminates the need for a pre‑activation or hydrolysis step that would be required for carbonitrile or ester precursors, accelerating the generation of compound libraries for high‑throughput screening.

Crystallographically Verified Building Block Procurement for Regioisomer‑Sensitive Synthesis

For synthetic chemistry teams requiring unambiguous regioisomeric assignment, the availability of single‑crystal X‑ray diffraction data for the core 7‑(4‑(trifluoromethyl)phenyl)pyrazolo[1,5‑a]pyrimidine scaffold [4] provides a definitive structural reference. This reduces the risk of synthetic route misassignment and facilitates quality‑control verification upon receipt when coupled with in‑house NMR or HPLC analysis.

Quote Request

Request a Quote for 7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.